molecular formula C6H16Cl2N4O2S2 B12324945 L-Cystine bisamide DiHCl

L-Cystine bisamide DiHCl

Cat. No.: B12324945
M. Wt: 311.3 g/mol
InChI Key: OYPOYMPGFACTLO-UHFFFAOYSA-N
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Description

L-Cystine bisamide DiHCl is a derivative of the amino acid cysteine, where two cysteine molecules are linked by a disulfide bond. This compound is known for its applications in various fields, including biochemistry, medicine, and industrial processes. It is particularly valued for its role in redox reactions and its potential as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cystine bisamide DiHCl can be synthesized through several methods. One common approach involves the reaction of L-cystine with amines under acidic conditions to form the bisamide derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cysteine, which is then chemically converted to L-cystine and subsequently to the bisamide derivative. This method is preferred due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Cystine bisamide DiHCl undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield free thiol groups.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol or mercaptoethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

L-Cystine bisamide DiHCl has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its role in redox biology and cellular signaling.

    Medicine: Investigated for its potential in treating oxidative stress-related diseases.

    Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of L-Cystine bisamide DiHCl involves its ability to undergo redox reactions. The disulfide bond can be reduced to free thiol groups, which participate in various biochemical processes. This compound can also act as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: The monomeric form of L-cystine, involved in protein synthesis and detoxification processes.

    L-Cystine: The oxidized dimer of L-cysteine, forming the basis for L-Cystine bisamide DiHCl.

    N-Acetylcysteine: A derivative of cysteine used as a mucolytic agent and in the treatment of acetaminophen overdose.

Uniqueness

This compound is unique due to its bisamide structure, which imparts distinct chemical properties compared to its parent compounds. This structure allows it to participate in specific reactions and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-amino-3-[(2,3-diamino-3-oxopropyl)disulfanyl]propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYMPGFACTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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